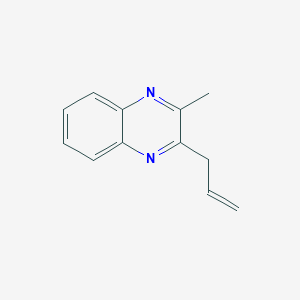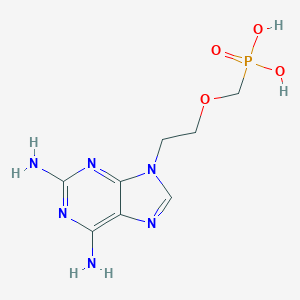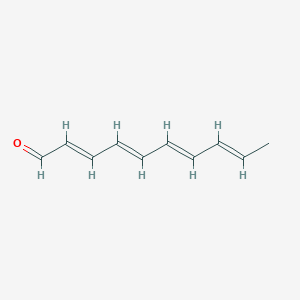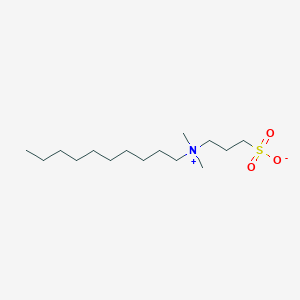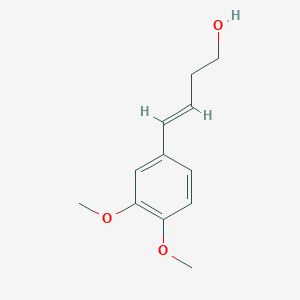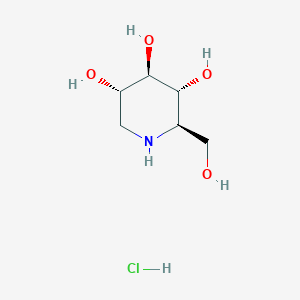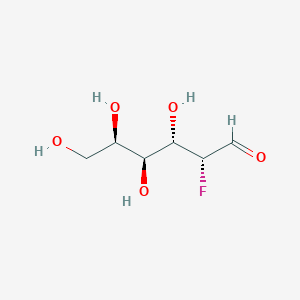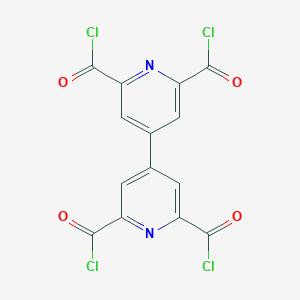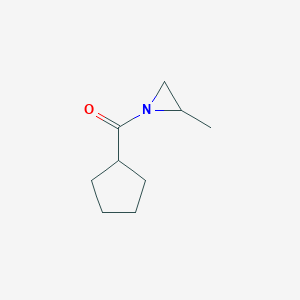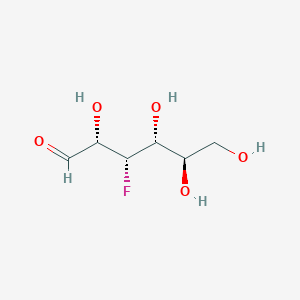
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6,7-Diaminoquinoxaline-2,3-dione derivatives involves several chemical reactions and methodologies. A notable method includes the treatment of 6,7-Diaminoquinoxaline-2,3-dione with substituted aromatic isothiocyanate to yield bis[3’-aryl thiocarbamido]-quinoxaline derivatives. These compounds, upon further cyclization with monochloroacetic acid in the presence of anhydrous sodium acetate and glacial acetic acid, afford bis[3-(4-substitutedphenyl)-4-oxothiazolidin-2-ylideneamino]quinoxaline derivatives (Pawar & Bhise, 2008). Electrochemical synthesis routes have also been explored, demonstrating the versatility of synthetic approaches for this compound and its derivatives (Dowlati, Nematollahi, & Othman, 2012).
Molecular Structure Analysis
Structural analysis of 6,7-Diaminoquinoxaline-2,3-dione derivatives reveals a planar quinoxaline ring system. The dihedral angles between the quinoxaline ring and substituent phenyl rings indicate the spatial arrangement and potential intermolecular interactions, critical for understanding the compound's reactivity and properties (Janati et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 6,7-Diaminoquinoxaline-2,3-dione derivatives are diverse, including acetoxylation reactions that provide insights into the compound's reactivity. Such reactions highlight the functional group transformations and the potential for creating complex molecular architectures (Zhou, Weber, & Keana, 1995).
Physical Properties Analysis
The crystalline structure and hydrogen bonding patterns of 6,7-Diaminoquinoxaline-2,3-dione derivatives contribute significantly to their physical properties. Analysis of these structures through X-ray crystallography and other techniques provides valuable information on the compound's stability, solubility, and potential applications (Wang, 2011).
Chemical Properties Analysis
The chemical properties of 6,7-Diaminoquinoxaline-2,3-dione derivatives are characterized by their reactivity towards various functional group transformations and their interaction with biological targets. These interactions are crucial for designing compounds with specific biological or chemical properties (Yoneda & Ogita, 1989).
Aplicaciones Científicas De Investigación
Antibacterial Activity
6,7-Diaminoquinoxaline-2,3-dione has been utilized in the synthesis of compounds that exhibit antibacterial activity. A study by Pawar and Bhise (2008) investigated derivatives of 6,7-diaminoquinoxaline-2,3-dione for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria (Pawar & Bhise, 2008).
Analgesic Activity
Research by Visagaperumal et al. (2016) explored the analgesic properties of compounds derived from 6,7-diaminoquinoxaline-2,3-dione. Their findings indicated significant analgesic effects in the synthesized compounds (Visagaperumal et al., 2016).
Assay of Methylglyoxal
McLellan and Thornalley (1992) described the use of 6,7-dimethoxy-2-methylquinoxaline, a derivative of 6,7-diaminoquinoxaline-2,3-dione, in a liquid chromatographic fluorimetric assay for methylglyoxal, a compound relevant in biological systems (McLellan & Thornalley, 1992).
NMDA Receptor Antagonism
6,7-Diaminoquinoxaline-2,3-dione derivatives have been studied for their potential as NMDA receptor antagonists. Yoneda and Ogita (1989) identified a specific glycine antagonist, DCQX, which impacted NMDA-mediated responses (Yoneda & Ogita, 1989).
Synthesis of Chiral Compounds
Research by Sun et al. (1996) focused on the synthesis of chiral 1-(2‘-amino-2‘-carboxyethyl)-1,4-dihydroquinoxaline-2,3-diones, exploring their activity as receptor agonists and antagonists (Sun et al., 1996).
Electrochemical Synthesis
Dowlati et al. (2012) demonstrated the electrochemical synthesis of 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione, a compound derived from 6,7-diaminoquinoxaline-2,3-dione, showcasing its potential in chemical synthesis (Dowlati et al., 2012).
Propiedades
IUPAC Name |
6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2,(H,11,13)(H,12,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLMGIXAVUEGHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

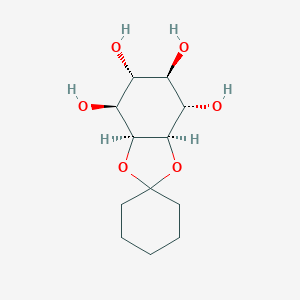
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)
